molecular formula C12H14FNO5 B1287042 2-(4-Fluorophenyl)morpholine oxalate CAS No. 1198416-85-1

2-(4-Fluorophenyl)morpholine oxalate

Cat. No.: B1287042
CAS No.: 1198416-85-1
M. Wt: 271.24 g/mol
InChI Key: WACMOZTXUUXHAO-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)morpholine oxalate is an organic compound with the molecular formula C12H14FNO5 and a molecular weight of 271.24 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structural properties, which make it a valuable tool in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)morpholine oxalate typically involves the reaction of 4-fluoroaniline with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)morpholine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated morpholine derivatives, while reduction can produce various morpholine-based alcohols .

Scientific Research Applications

2-(4-Fluorophenyl)morpholine oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)morpholine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit certain enzymatic pathways, leading to changes in cellular processes. The compound’s fluorine atom enhances its binding affinity and selectivity for these targets, making it a potent tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: 2-(4-Fluorophenyl)morpholine oxalate is unique due to its combination of the morpholine ring and the fluorophenyl group, which imparts distinct chemical and biological properties. This combination enhances its reactivity and specificity in various applications, setting it apart from other similar compounds .

Properties

IUPAC Name

2-(4-fluorophenyl)morpholine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.C2H2O4/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;3-1(4)2(5)6/h1-4,10,12H,5-7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACMOZTXUUXHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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